Cyclosporin D
Overview
Description
Synthesis Analysis
Cyclosporin D is synthesized by a multifunctional enzyme known as cyclosporin synthetase, which activates precursor amino acids to thioesters, followed by specific N-methylation reactions and peptide bond formation. This process results in the stepwise synthesis of a single linear peptide precursor, indicating an assembly belt-like mechanism for cyclosporin A synthesis, which can be extrapolated to cyclosporin D (Dittmann et al., 1994). Further, the enzyme's complex structure, approximately 800 kDa, underscores the intricate nature of cyclosporin biosynthesis (Lawen & Zocher, 1990).
Molecular Structure Analysis
The molecular structure of cyclosporin D, like other cyclosporins, is characterized by a cyclic peptide backbone. This structure facilitates a unique conformation that is crucial for its biological function. Studies involving cyclosporin A provide insights into the conformational dynamics of these molecules, indicating a similar structural behavior for cyclosporin D (Bernardi et al., 2008).
Chemical Reactions and Properties
Cyclosporin D's chemical properties are highlighted by its interactions and reactions with various enzymes and substrates. The cyclosporin synthetase enzyme plays a pivotal role in its synthesis through ATP-pyrophosphate exchange reactions and specific N-methylations (Zocher et al., 1986). These reactions emphasize the complexity and specificity of cyclosporin D's enzymatic synthesis pathway.
Physical Properties Analysis
The physical properties of cyclosporin D, such as solubility and stability, are influenced by its molecular structure and composition. Its lipophilic nature, combined with a cyclic peptide structure, affects its solubility in different solvents and its overall stability under various conditions. The study of cyclosporin A in sodium dodecyl sulfate (SDS) micelles hints at similar solubility characteristics for cyclosporin D, given their structural similarities (Bernardi et al., 2008).
Scientific Research Applications
-
Immunosuppressant in Transplant Medicine
- Cyclosporine has been established as a gold standard for its immunosuppressant action .
- It is used to prevent the body from rejecting a transplanted organ, such as a liver or kidney .
- The drug works by suppressing the activity of certain cells in the immune system that can reject the transplanted organ .
-
Treatment of Autoimmune Diseases
-
Treatment of Dry Eye Syndrome
-
Drug Delivery Research
- The broad spectrum of cyclosporine demands efficient delivery systems by several routes .
- Several novel formulations like microemulsion, self-emulsifying systems, nanoparticles, and microspheres were developed to overcome constraints like high molecular weight, low solubility, low permeability, bitter taste, and narrow therapeutic index of cyclosporine .
Future Directions
The future aspects of oral drug delivery system may be focused on the use of synthetic modification of cyclosporine which not only addresses the poor solubility but also takes care of GIT enzyme degradation . Similarly, various nanoformulations can be used for improving GIT absorption or drug cocktails to overcome the cytochrome P-450 metabolism .
properties
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H113N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-53,76H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/b27-26+/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52+,53-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVBEWJRWHNZMK-SYOLRUPNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H113N11O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017529 | |
Record name | Cyclosporin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1216.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclosporin D | |
CAS RN |
63775-96-2 | |
Record name | Cyclosporin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063775962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclosporin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclosporin d | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOSPORIN D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZD3I5M2HF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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